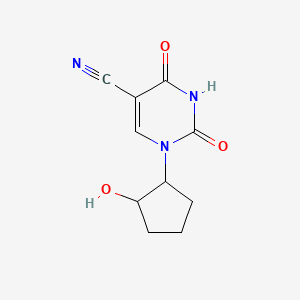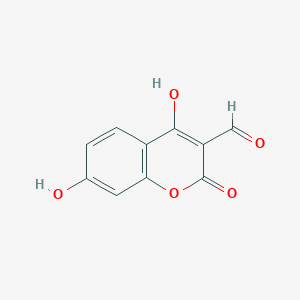
4,7-Dihydroxy-2-oxo-2H-chromene-3-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,7-Dihydroxy-2-oxo-2H-chromene-3-carbaldehyde is a compound belonging to the class of chromenes, which are oxygen-containing heterocycles Chromenes are known for their diverse biological activities and are widely studied in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,7-Dihydroxy-2-oxo-2H-chromene-3-carbaldehyde typically involves the reaction of 4-hydroxycoumarin with hexamethylenetetramine under acidic conditions . Another method involves the synthesis of intermediate compounds such as 7-(diethylamino)-2-oxo-2H-chromene-3-carboxylic acid ethyl ester, followed by acid hydrolysis and ester removal to obtain the target compound .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Green chemistry principles, such as the use of environmentally friendly solvents and catalysts, are often employed to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions: 4,7-Dihydroxy-2-oxo-2H-chromene-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, introducing various substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as bromine or chlorine can be used for halogenation reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce alcohol derivatives .
Scientific Research Applications
4,7-Dihydroxy-2-oxo-2H-chromene-3-carbaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound exhibits various biological activities, including antimicrobial and anticancer properties.
Medicine: Research has shown potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of dyes, fragrances, and other industrial chemicals
Mechanism of Action
The mechanism of action of 4,7-Dihydroxy-2-oxo-2H-chromene-3-carbaldehyde involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity is attributed to its ability to induce apoptosis in cancer cells by targeting specific enzymes and signaling pathways. The compound’s antimicrobial properties are linked to its ability to disrupt microbial cell membranes and inhibit essential enzymes .
Comparison with Similar Compounds
- 4-Hydroxy-2-oxo-2H-chromene-3-carbaldehyde
- 7-Hydroxy-2-oxo-2H-chromene-3-carbaldehyde
- 7-(Diethylamino)-2-oxo-2H-chromene-3-carbaldehyde
Comparison: 4,7-Dihydroxy-2-oxo-2H-chromene-3-carbaldehyde is unique due to the presence of hydroxyl groups at both the 4 and 7 positions, which significantly influence its chemical reactivity and biological activity. Compared to its analogs, this compound exhibits enhanced antioxidant and antimicrobial properties, making it a valuable candidate for further research and development .
Properties
Molecular Formula |
C10H6O5 |
|---|---|
Molecular Weight |
206.15 g/mol |
IUPAC Name |
4,7-dihydroxy-2-oxochromene-3-carbaldehyde |
InChI |
InChI=1S/C10H6O5/c11-4-7-9(13)6-2-1-5(12)3-8(6)15-10(7)14/h1-4,12-13H |
InChI Key |
FFUVABGINNSZDM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1O)OC(=O)C(=C2O)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


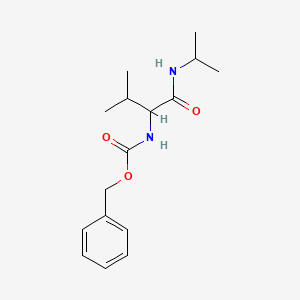
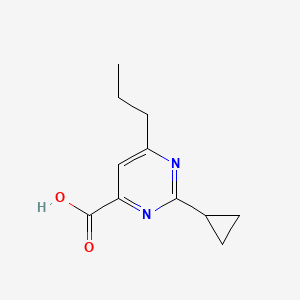
![ol-4(5H)-ylidene]methyl}-2,6-dibromophenyl acetate](/img/structure/B14883445.png)
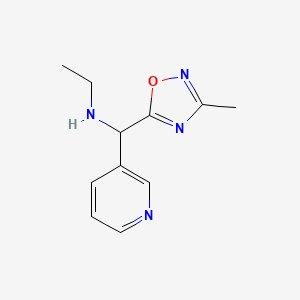
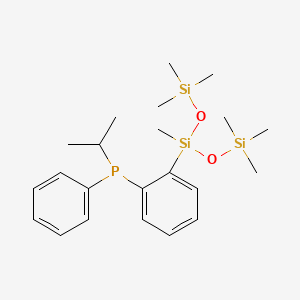

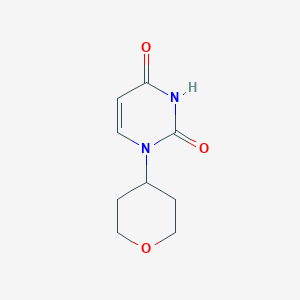
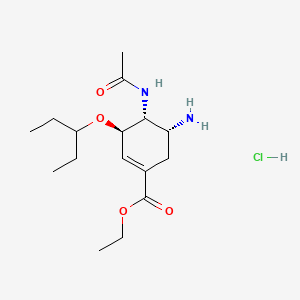
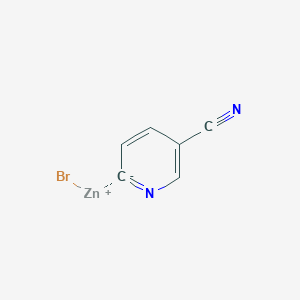
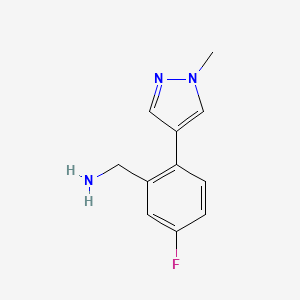

![N-[4-(acetylamino)phenyl]-Nalpha-(pyrrolidin-1-ylcarbonyl)-L-phenylalaninamide](/img/structure/B14883502.png)
